molecular formula C13H9Cl2NOS B091517 O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate CAS No. 17710-62-2

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate

Cat. No. B091517
CAS RN: 17710-62-2
M. Wt: 298.2 g/mol
InChI Key: TTZHARBPVDBEQM-UHFFFAOYSA-N
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Description

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate, also known as CCT, is a potent insecticide that belongs to the class of carbamate insecticides. It is widely used for pest control in agriculture and public health.

Mechanism Of Action

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate binds to the active site of AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the insect.

Biochemical And Physiological Effects

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been shown to have a low toxicity to mammals, but it can be harmful to non-target organisms such as bees and aquatic invertebrates. It is also known to have a short half-life in the environment, which reduces its persistence and potential for bioaccumulation.

Advantages And Limitations For Lab Experiments

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is a widely used insecticide in laboratory experiments due to its potency and effectiveness against a wide range of insect pests. However, its use is limited by its potential toxicity to non-target organisms and its short half-life in the environment.

Future Directions

Future research on O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate could focus on developing more environmentally friendly formulations and delivery methods that reduce its impact on non-target organisms. Additionally, research could be conducted to explore the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate in combination with other insecticides to overcome insecticide resistance in pests. Finally, studies could be conducted to investigate the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate as a tool for vector control in public health.

Synthesis Methods

The synthesis of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate involves the reaction between 4-chlorophenyl isocyanate and 4-chloroaniline in the presence of a thiol catalyst. The resulting product is a white crystalline solid with a melting point of 107-109°C.

Scientific Research Applications

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and beetles. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is also being investigated for its potential use in controlling insecticide-resistant pests.

properties

CAS RN

17710-62-2

Product Name

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate

Molecular Formula

C13H9Cl2NOS

Molecular Weight

298.2 g/mol

IUPAC Name

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate

InChI

InChI=1S/C13H9Cl2NOS/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H,16,18)

InChI Key

TTZHARBPVDBEQM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C(OC2=CC=C(C=C2)Cl)S)Cl

SMILES

C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl

Other CAS RN

17710-62-2

synonyms

4-Chlorophenylthiocarbamic acid O-(4-chlorophenyl) ester

Origin of Product

United States

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